molecular formula C6H13ClF3NS B3229428 N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride CAS No. 1286744-09-9

N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride

Cat. No. B3229428
M. Wt: 223.69 g/mol
InChI Key: DTCJFUSUEFDRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. The compound has been synthesized using various methods and has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.

Scientific Research Applications

N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride has been studied extensively for its potential applications in medicinal chemistry and pharmacology. The compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride is not fully understood, but it is believed to act as a histone deacetylase inhibitor. Histone deacetylase inhibitors have been shown to have antitumor and neuroprotective effects by promoting the expression of genes involved in cell cycle regulation and cell survival.

Biochemical And Physiological Effects

N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride in lab experiments is its potential as a new cancer treatment. Additionally, the compound has been shown to have neuroprotective effects, making it a potential candidate for the development of new treatments for neurodegenerative diseases. One limitation of using N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

For research on N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride include further studies on its mechanism of action and potential applications in the treatment of cancer and neurodegenerative diseases. Additionally, research on the compound's toxicity and potential side effects is needed to fully understand its safety profile. Finally, studies on the synthesis of N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride and its derivatives may lead to the development of new compounds with improved properties and potential applications in various fields of research.

properties

IUPAC Name

N-[2-(trifluoromethylsulfanyl)ethyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NS.ClH/c1-2-3-10-4-5-11-6(7,8)9;/h10H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCJFUSUEFDRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCSC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride

CAS RN

1286744-09-9
Record name 1-Propanamine, N-[2-[(trifluoromethyl)thio]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286744-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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